[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid

Medicinal chemistry Fragment-based drug design COX/LOX inhibition

[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid (CAS 1234343-27-1), also referred to as MPAA, is a trisubstituted pyrazole derivative belonging to the pyrazole-4-acetic acid pharmacophore class. It bears a 4-methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a free acetic acid side chain at the 4-position of the pyrazole ring, yielding a molecular formula of C₁₃H₁₄N₂O₃ (MW = 246.26 g/mol).

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1234343-27-1
Cat. No. B1385276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
CAS1234343-27-1
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O
InChIInChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyFCBUEYMQURKJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid (CAS 1234343-27-1): Structural Identity and Procurement Baseline for Pyrazole-4-acetic Acid Research


[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid (CAS 1234343-27-1), also referred to as MPAA, is a trisubstituted pyrazole derivative belonging to the pyrazole-4-acetic acid pharmacophore class . It bears a 4-methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a free acetic acid side chain at the 4-position of the pyrazole ring, yielding a molecular formula of C₁₃H₁₄N₂O₃ (MW = 246.26 g/mol) . The compound is supplied as a research chemical with documented purity specifications from multiple vendors (95%–97%) and characterized by predicted physicochemical parameters including pKa = 4.12 ± 0.10 and LogP = 2.02 . This substitution pattern places it at the intersection of two validated pharmacophore families: the anti-inflammatory pyrazole-4-acetic acids (exemplified by lonazolac) and the 4-methoxyphenyl-pyrazole fragment series widely employed in kinase and enzyme inhibitor design [1].

Why [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid Cannot Be Substituted by Generic Pyrazole-4-acetic Acid Analogs Without Experimental Validation


The pyrazole-4-acetic acid scaffold is exquisitely sensitive to substitution pattern, with even minor structural alterations producing order-of-magnitude shifts in potency, selectivity, and pharmacokinetic behavior [1]. Published structure-activity relationship (SAR) studies on pyrazole-4-acetic acid CRTh2 antagonists demonstrate that the nature and position of aryl/alkyl substituents directly govern receptor binding: compounds within the same series span IC₅₀ values from low nanomolar (89 nM) to inactive depending solely on peripheral substitution . Within the NSAID class, lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-acetic acid) exemplifies how the halogen-to-methoxy switch at the 3-phenyl ring—combined with N1-substitution differences—alters COX-2 selectivity, potency (ED₅₀ spanning 15–50 μmol/kg), and gastric safety profiles across analogs [2]. Critically, the target compound's free carboxylic acid at C4 (pKa = 4.12) is a key pharmacophoric element absent in the des-acetic acid analog 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole (CAS 23263-96-9), which lacks the ionizable anchor required for engagement with the conserved arginine residue in the COX active site or the basic residues in CRTh2 binding pockets . These SAR discontinuities mean that procurement decisions cannot rely on class-level extrapolation; each substitution variant requires independent biological profiling.

Quantitative Differentiation Evidence for [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid (CAS 1234343-27-1) Versus Closest Analogs


Structural Differentiation: Carboxylic Acid Pharmacophore at C4 Confers Ionizable Anchor Absent in Des-Acetic Acid Congeners

The target compound possesses a free acetic acid moiety (-CH₂COOH) at the pyrazole C4 position, which is entirely absent in the closest commercially available des-acetic acid analog 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole (CAS 23263-96-9, MW 188.23) . This carboxylic acid group contributes a predicted pKa of 4.12 ± 0.10, rendering the compound ionized at physiological pH and enabling salt-bridge interactions with conserved basic residues (e.g., Arg120 in COX-1/COX-2) that are inaccessible to the neutral des-acetic acid analog . The topological polar surface area (tPSA) increases from approximately 38 Ų (estimated for CAS 23263-96-9) to 75.21 Ų for the target compound, substantially altering membrane permeability and oral absorption potential .

Medicinal chemistry Fragment-based drug design COX/LOX inhibition

Lipophilicity Differentiation: Optimized LogP Window Relative to Unsubstituted and Highly Substituted Pyrazole-4-acetic Acid Analogs

The target compound exhibits a predicted LogP of 2.02, positioning it within the optimal drug-like lipophilicity window (LogP 1–3) while providing enhanced membrane permeability compared to the unsubstituted pyrazole-4-acetic acid scaffold . The unsubstituted 2-(1H-pyrazol-4-yl)acetic acid (CAS 934172-55-1) has a LogP of 0.037, indicating it is approximately 100-fold less lipophilic and substantially more hydrophilic, which limits passive membrane diffusion . Conversely, highly arylated analogs such as 3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-acetic acid exhibit LogP = 4.84, placing them outside the optimal range and introducing potential solubility and bioavailability liabilities .

Drug-likeness ADME prediction Lipinski rule of five

Pharmacophore Scaffold Validation: Pyrazole-4-acetic Acid Substructures Are Confirmed Nanomolar CRTh2 Antagonists and COX Inhibitors

High-throughput screening campaigns have independently validated the pyrazole-4-acetic acid substructure as a privileged pharmacophore for CRTh2 receptor antagonism and COX enzyme inhibition, establishing a mechanistic basis that generic pyrazole isomers (e.g., pyrazole-1-acetic acid, pyrazole-3-acetic acid) cannot match [1]. In the CRTh2 series, optimized pyrazole-4-acetic acid derivatives achieve IC₅₀ values as low as 89 nM . For COX-2 inhibition, pyrazole-4-acetic acid derivatives have demonstrated IC₅₀ values ranging from 0.059–3.89 μM with selectivity indices (COX-1/COX-2) up to 179.59 [2]. By contrast, pyrazole-1-acetic acid positional isomers have not yielded comparable potency in these target classes, underscoring the critical importance of the acetic acid attachment at the C4 position specifically [3].

CRTh2 antagonism COX-2 inhibition Anti-inflammatory drug discovery

Purity Specification and Batch Quality Documentation: Differentiated Supply Chain Transparency vs. Uncharacterized Generic Sources

Multiple independent vendors supply this compound with documented purity specifications and batch-specific analytical characterization. Bidepharm provides the compound at 97% standard purity with batch-specific quality control reports including NMR, HPLC, and GC analyses . AKSci specifies a minimum purity of 95% with full quality assurance documentation and SDS availability . This level of documented batch characterization exceeds what is typically available for custom-synthesized or single-source pyrazole-4-acetic acid analogs, where purity specifications may be absent, inconsistently reported, or based solely on vendor claims without independent verification .

Chemical procurement Quality assurance Reproducibility

Molecular Weight Optimization: Intermediate Size Balances Synthetic Tractability with Target Binding Surface Complementarity

At MW = 246.26 g/mol, the target compound occupies an advantageous intermediate position between fragment-sized pyrazole-4-acetic acid (MW = 126.11 g/mol for the unsubstituted scaffold) and drug-sized pyrazole-4-acetic acid derivatives such as lonazolac (MW = 312.75 g/mol) . This MW range (200–300 Da) is associated with improved synthetic tractability for parallel derivatization while retaining sufficient molecular complexity for target binding surface complementarity. The compound passes all Lipinski Rule of Five filters (MW < 500; LogP = 2.02 < 5; H-bond donors = 2; H-bond acceptors = 3; rotatable bonds = 4) and would be classified as 'lead-like' rather than 'fragment-like,' enabling direct progression into cell-based assays without the potency gaps typical of smaller fragments [1].

Fragment-based drug discovery Lead-like properties Synthetic accessibility

pKa-Driven Ionization State Differentiation: Enhanced Aqueous Solubility at Physiological pH vs. Non-Ionizable Pyrazole Analogs

The predicted pKa of 4.12 ± 0.10 for the carboxylic acid group indicates that at physiological pH (7.4), the compound exists predominantly (>99.9%) in the ionized carboxylate form . In contrast, the des-acetic acid analog 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole (CAS 23263-96-9) possesses only a weakly acidic pyrazole NH (predicted pKa ≈ 14), remaining essentially neutral across the entire physiological pH range . This ionization difference has profound implications: the ionized carboxylate form of the target compound confers pH-dependent aqueous solubility advantageous for in vitro assay preparation in buffered systems (pH ≥ 6), whereas the neutral analog requires organic co-solvents for dissolution. The unsubstituted pyrazole-4-acetic acid (CAS 934172-55-1; pKa = 4.17 ± 0.10) shares similar ionization behavior but lacks the lipophilic 4-methoxyphenyl substituent that moderates the overall hydrophilicity, resulting in 100-fold lower LogP .

Solubility Formulation Bioavailability

Optimal Research and Procurement Application Scenarios for [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid (CAS 1234343-27-1)


Hit-to-Lead Optimization in Anti-Inflammatory Drug Discovery Programs Targeting the COX-2/CRTh2 Axis

The target compound's pyrazole-4-acetic acid scaffold provides a validated starting point for medicinal chemistry optimization of dual COX-2/CRTh2 modulators. As demonstrated by lonazolac analog programs, pyrazole-4-acetic acids with appropriate C3 aryl substitution achieve COX-2 IC₅₀ values in the low micromolar range (0.059–3.89 μM) with tunable selectivity indices up to 179.59 [1]. The 4-methoxyphenyl substituent at C3 and the free C4 acetic acid provide two independent vectors for parallel SAR exploration: (i) modification of the aryl ether to tune COX-2 selectivity, and (ii) derivatization of the carboxylic acid (amides, esters, bioisosteres) to optimize pharmacokinetic properties. Researchers should prioritize this compound over the des-acetic acid analog (CAS 23263-96-9) because the carboxylic acid is mechanistically required for engagement with the conserved arginine residue in the COX active site [2].

Fragment Elaboration and Scaffold Hopping in Kinase and Enzyme Inhibitor Design

With MW = 246.26 and full Lipinski compliance (0 violations), this compound serves as an ideal lead-like starting point for fragment-to-lead campaigns in kinase inhibitor and serine hydrolase inhibitor programs. The pyrazole core is a recognized ATP-competitive kinase hinge-binding motif, while the acetic acid side chain can be elaborated into diverse amide, ester, or heterocyclic replacements to probe distal binding pockets [3]. Published SAR on N-acyl pyrazoles indicates that the C4 substituent identity (CN > H > Me) profoundly impacts enzyme inhibitory activity, and the acetic acid group at C4 provides a synthetically versatile handle for rapid analog generation via amide coupling or esterification [4]. The compound offers greater synthetic tractability for library enumeration than the fully substituted lonazolac (MW = 312.75), which has fewer accessible diversification points.

Physicochemical Probe Compound for pH-Dependent Solubility and Permeability Profiling in Pyrazole Series

The unique combination of a low carboxylic acid pKa (4.12) and moderate LogP (2.02) makes this compound a valuable reference standard for profiling pH-dependent solubility and permeability across pyrazole chemical series. Its topological polar surface area (tPSA = 75.21 Ų) places it near the commonly cited threshold of 60–70 Ų for blood-brain barrier penetration, making it informative as a boundary-case compound in CNS drug discovery panels . Procurement of this specific compound with documented purity (95–97%) and batch-specific QC (NMR, HPLC, GC) ensures that observed solubility and permeability measurements are attributable to the compound itself rather than to impurities that could act as confounding nucleation sites or membrane disruptors . This level of characterization is not consistently available for custom-synthesized or single-source pyrazole analogs.

Synthetic Intermediate for Pyrazole-4-acetamide and Pyrazole-4-acylhydrazone Libraries via Carboxylic Acid Derivatization

The free carboxylic acid functionality at C4 enables direct conversion to a broad array of pharmacologically relevant derivatives—including amides, esters, hydrazides, and acyl hydrazones—without the need for protecting group strategies or oxidative functionalization steps. Published synthetic routes demonstrate that related pyrazole-4-carbohydrazide intermediates can be condensed with indoline-2,3-dione under acidic conditions to access spirocyclic and fused heterocyclic systems . This synthetic versatility, combined with multi-vendor commercial availability at 95–97% purity, positions the compound as a cost-effective and logistically reliable building block for medicinal chemistry laboratories constructing focused pyrazole libraries, compared to relying on in-house synthesis of the pyrazole-4-acetic acid core from simpler precursors.

Quote Request

Request a Quote for [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.